molecular formula C18H20N2S4Zn B081196 Zinc N-Ethyl-N-phenyldithiocarbamate CAS No. 14634-93-6

Zinc N-Ethyl-N-phenyldithiocarbamate

Cat. No.: B081196
CAS No.: 14634-93-6
M. Wt: 197.3 g/mol
InChI Key: KMNUDJAXRXUZQS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc N-Ethyl-N-phenyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C18H20N2S4Zn and its molecular weight is 197.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : Zinc N-Ethyl-N-phenyldithiocarbamate complexes have been synthesized and characterized, showing distinct coordination geometries and acting as bidentate chelating and bridging ligands (Onwudiwe & Ajibade, 2010).

  • Biological and Quantum Chemical Studies : Mixed-ligand complexes of this compound have shown moderate to high antimicrobial activity and good anti-inflammatory and antioxidant properties (Ekennia et al., 2016).

  • Thermal and Electrical Properties : this compound complexes exhibit significant thermal decomposition properties and ionic conductivity, which could be relevant in materials science (Onwudiwe et al., 2013).

  • Nanoparticle Synthesis : These complexes have been used as precursors for the synthesis of metal sulfide nanoparticles, showing potential in nanotechnology applications (Onwudiwe et al., 2014).

  • Anticancer Studies : Some studies indicate that this compound complexes possess anticancer properties, showing effectiveness against various cancer cell lines (Andrew & Ajibade, 2018).

  • Vulcanization in Rubber Manufacturing : It's used in rubber vulcanization, offering alternatives to traditional accelerators and improving certain properties of vulcanizates (Travas-sejdic et al., 1996).

  • Enhancement of Photoinduced Charge Separation : In zinc porphyrin–quantum dot complexes, a phenyl bis(dithiocarbamate) linker has been used to enhance the quantum yield of photoinduced electron transfer, demonstrating potential in photovoltaic applications (Jin et al., 2015).

  • Determination of Metals in Samples : It has been involved in analytical methods for the determination of zinc in biological samples (Vallee & Gibson, 1948).

  • Zinc Oxide Nanoparticles in Biomedical Applications : Research has explored the use of zinc oxide nanoparticles in biomedical settings, highlighting their potential in cancer therapy and drug delivery systems (Mishra et al., 2017).

  • Toxicity and Metabolism in Biological Systems : Studies on the metabolic fate and toxicity of zinc ethylphenyldithiocarbamate in animals have provided insights into its potential health impacts (Hasegawa et al., 1990).

Safety and Hazards

Zinc N-Ethyl-N-phenyldithiocarbamate may cause serious eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Mechanism of Action

Target of Action

Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a complex that has been found to interact with metal ions, particularly zinc and nickel . The primary targets of ZNEPD are the metal ions in biological systems . These metal ions play crucial roles in various biological processes, including enzyme activity and DNA-protein interactions .

Mode of Action

ZNEPD possesses two sulfur atoms that often act as the binding sites for metal coordination . The interaction between ZNEPD and metal ions, such as zinc, occurs in bidentate modes, leading to the formation of different geometries . This interaction enhances the possibility for complex formation, making ZNEPD useful in various areas, especially in biomedical fields .

Biochemical Pathways

It is known that the ligands in znepd control the activity of metals and influence the array of molecules in the secondary coordination sphere . This determines the biological targets such as DNA, proteins, and enzymes of interest .

Pharmacokinetics

It is soluble in hot chloroform and hot benzene, slightly soluble in gasoline, benzene, and hot ethanol, and insoluble in acetone, carbon tetrachloride, ethanol, and water .

Result of Action

The molecular and cellular effects of ZNEPD’s action are largely dependent on its interaction with metal ions. The formation of complexes with metal ions can potentially influence various biological processes, including enzyme activity and DNA-protein interactions . .

Action Environment

The action, efficacy, and stability of ZNEPD can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction . Additionally, storage conditions can impact the stability of ZNEPD. It is recommended to store the compound in a cool, dry place .

Properties

IUPAC Name

zinc;N-ethyl-N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNUDJAXRXUZQS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925652
Record name Zinc bis[ethyl(phenyl)carbamodithioate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14634-93-6
Record name (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14634-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc bis[ethyl(phenyl)carbamodithioate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis(N-ethyl-N-phenyldithiocarbamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc N-Ethyl-N-phenyldithiocarbamate
Reactant of Route 2
Zinc N-Ethyl-N-phenyldithiocarbamate
Reactant of Route 3
Zinc N-Ethyl-N-phenyldithiocarbamate
Reactant of Route 4
Reactant of Route 4
Zinc N-Ethyl-N-phenyldithiocarbamate
Reactant of Route 5
Reactant of Route 5
Zinc N-Ethyl-N-phenyldithiocarbamate
Reactant of Route 6
Zinc N-Ethyl-N-phenyldithiocarbamate
Customer
Q & A

Q1: What are the applications of Zinc N-Ethyl-N-phenyldithiocarbamate in material science?

A1: this compound is primarily used as an accelerator in the vulcanization of rubber. [] This process involves forming cross-links between polymer chains, thereby enhancing the rubber's mechanical properties like tensile strength, elasticity, and resistance to abrasion. Specifically, research indicates its use in formulating ethylene-propylene diene rubber for the inner layer of hydraulic braking rubber tubes. [] The compound's role in improving aging resistance and oil resistance, particularly in high-temperature braking fluid environments, is highlighted. []

Q2: How does this compound contribute to the properties of rubber materials?

A2: Research suggests that this compound participates in the crosslinking reactions during the vulcanization of ethylene-propylene diene rubber. [] Castor oil, often used as a plasticizer in these rubbers, undergoes alcoholization with the vinyl acrylate present in the rubber. [] This reaction, facilitated by the presence of this compound, leads to a more stable ether linkage and contributes to a more robust crosslinked structure within the rubber material. [] This enhanced crosslinking is believed to be responsible for the improved aging resistance, oil resistance, and overall stability, especially in demanding conditions like those experienced in hydraulic braking systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.